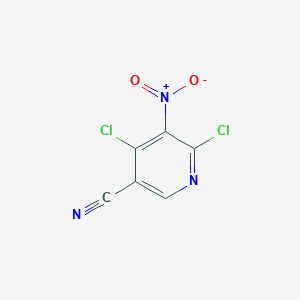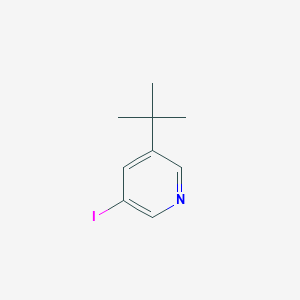
3-(tert-Butyl)-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-5-iodopyridine: is an organic compound that belongs to the class of iodopyridines It features a pyridine ring substituted with a tert-butyl group at the 3-position and an iodine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-iodopyridine typically involves the iodination of a pyridine derivative. One common method includes the following steps:
Starting Material: 3-tert-Butylpyridine.
Iodination Reaction: The iodination can be carried out using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) or sodium iodate (NaIO3) in an acidic medium. The reaction is typically conducted at elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(tert-Butyl)-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), or thiourea.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Coupling Products: Biaryl or aliphatic-aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceutical Intermediates: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for biological studies, particularly in imaging and diagnostic applications.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Catalysis: Acts as a precursor for catalysts used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-5-iodopyridine depends on its specific application
Electrophilic Substitution: The iodine atom can participate in electrophilic substitution reactions, facilitating the formation of new bonds.
Coordination Chemistry: The pyridine ring can coordinate with metal ions, forming complexes that can catalyze various reactions.
Comparación Con Compuestos Similares
3-(tert-Butyl)-5-bromopyridine: Similar structure but with a bromine atom instead of iodine.
3-(tert-Butyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
3-(tert-Butyl)-5-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness:
Reactivity: The iodine atom in 3-(tert-Butyl)-5-iodopyridine is more reactive in substitution reactions compared to bromine, chlorine, or fluorine, making it a valuable intermediate in organic synthesis.
Applications: Its unique reactivity profile allows for specific applications in the synthesis of complex molecules and materials.
Propiedades
Fórmula molecular |
C9H12IN |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
3-tert-butyl-5-iodopyridine |
InChI |
InChI=1S/C9H12IN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |
Clave InChI |
NUNDBHDEUFZOBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CN=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13006667.png)

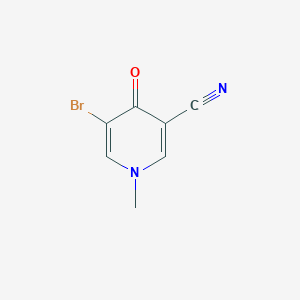
![4-Fluorobenzo[d]thiazol-5-amine](/img/structure/B13006695.png)
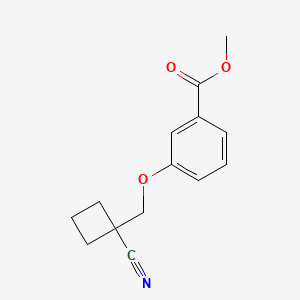
![3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13006702.png)
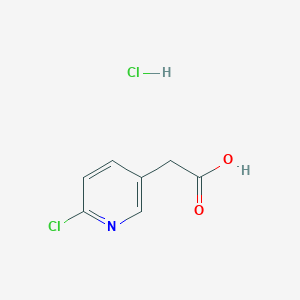
![Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13006721.png)
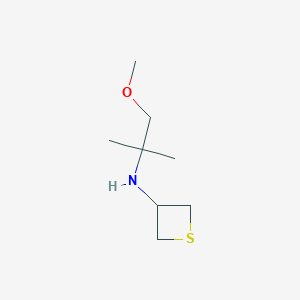
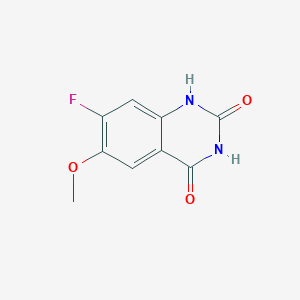
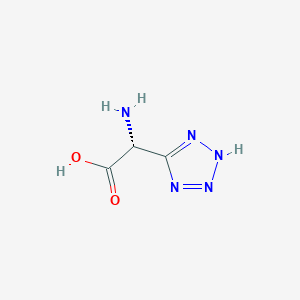
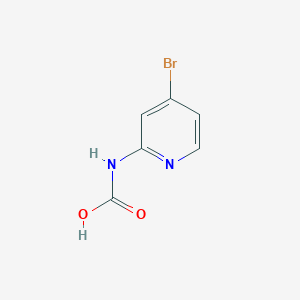
![[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13006752.png)
